tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate
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Overview
Description
tert-Butyl N-(3-hydroxy-2-nitrophenyl)carbamate: is an organic compound with the molecular formula C11H14N2O5 It is a derivative of carbamate, characterized by the presence of a tert-butyl group, a hydroxy group, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate typically involves the reaction of 3-hydroxy-2-nitroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-hydroxy-2-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of 3-amino-2-hydroxyphenylcarbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving carbamate metabolism. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological properties. These derivatives may exhibit activities such as enzyme inhibition or antimicrobial effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer industries .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(3-hydroxyphenyl)carbamate
- tert-Butyl N-(3-nitrophenyl)carbamate
Comparison: tert-Butyl N-(3-hydroxy-2-nitrophenyl)carbamate is unique due to the presence of both hydroxy and nitro groups on the phenyl ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one of these groups. The combination of these functional groups also enhances its potential as a versatile intermediate in organic synthesis .
Properties
CAS No. |
1823258-42-9 |
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Molecular Formula |
C11H14N2O5 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H14N2O5/c1-11(2,3)18-10(15)12-7-5-4-6-8(14)9(7)13(16)17/h4-6,14H,1-3H3,(H,12,15) |
InChI Key |
CQQNHNQDDSHRPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)O)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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